O-TOLUIDINE DISULFONIC ACID

CAS No.: 83-83-0

Cat. No.: VC3761224

Molecular Formula: C14H16N2O6S2

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83-83-0 |

|---|---|

| Molecular Formula | C14H16N2O6S2 |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C14H16N2O6S2/c1-7-3-9(13(5-11(7)15)23(17,18)19)10-4-8(2)12(16)6-14(10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22) |

| Standard InChI Key | PHICKPBIPXXFIP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C(=C2)C)N)S(=O)(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C(=C2)C)N)S(=O)(=O)O |

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

MOLECULAR STRUCTURE

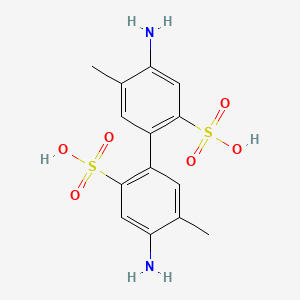

O-TOLUIDINE DISULFONIC ACID features a biphenyl core with two sulfonic acid groups positioned at the 2,2' positions, two amino groups at the 4,4' positions, and two methyl groups at the 5,5' positions. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns. The biphenyl backbone provides structural rigidity while the various functional groups create sites for diverse chemical interactions.

The molecular structure can be visualized as two connected benzene rings (forming the biphenyl backbone) with the functional groups arranged symmetrically. This symmetrical arrangement affects the compound's physical properties and its reactivity in chemical and biological systems. The presence of both acidic (sulfonic acid) and basic (amino) groups on the same molecule creates an interesting amphiprotic character.

CHEMICAL PROPERTIES

The chemical reactivity of O-TOLUIDINE DISULFONIC ACID stems primarily from its functional groups. The sulfonic acid groups (SO₃H) are strongly acidic and readily ionize in aqueous solutions, participating in ionic interactions with various substrates. These groups can undergo neutralization reactions with bases and form salts with metal ions.

The amino groups (-NH₂) function as nucleophiles in many chemical reactions, including nucleophilic substitution and addition reactions. They can also form hydrogen bonds with appropriate acceptors, participate in condensation reactions, and undergo diazotization to form diazonium salts, which are valuable intermediates in dye synthesis.

The methyl groups (-CH₃), while less reactive than the amino or sulfonic acid groups, influence the electronic distribution within the molecule and can undergo oxidation under specific conditions. The combination of these functional groups creates a chemically versatile compound with applications across multiple fields.

SYNTHESIS AND PREPARATION METHODS

SYNTHETIC ROUTES

The synthesis of O-TOLUIDINE DISULFONIC ACID typically involves multiple steps, with reduction and sulfonation being key processes. One established method begins with the reduction of 2,2'-dinitro-4,4'-dimethylbiphenyl using zinc dust and sodium hydroxide to yield the corresponding diamine. This intermediate is then subjected to sulfonation to introduce the sulfonic acid groups at the desired positions.

The sulfonation process requires careful control of reaction conditions, particularly temperature and concentration of the sulfonating agent. Drawing from related sulfonation processes, the reaction typically employs fuming sulfuric acid (oleum) as the sulfonating agent, with temperature control being critical to prevent over-sulfonation of the aromatic rings .

Table 1: Key Reaction Parameters for O-TOLUIDINE DISULFONIC ACID Synthesis

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Temperature for initial dissolution | ≤ 50°C (preferably 10-30°C) | Higher temperatures may lead to side reactions |

| Maximum reaction temperature | ≤ 100°C (preferably ≤ 65°C) | Critical for preventing over-sulfonation |

| Reaction duration | 1-10 hours | Depends on scale and conditions |

| Sulfonating agent | Fuming sulfuric acid | Concentration affects selectivity |

| Post-reaction processing | Neutralization and filtration | Important for isolating pure product |

INDUSTRIAL PRODUCTION METHODS

In industrial settings, the production of O-TOLUIDINE DISULFONIC ACID employs scaled-up versions of laboratory methods with adaptations for efficiency and safety. Continuous flow reactors often replace batch processes to improve heat management and reaction control.

Based on methods for related compounds, a typical industrial process might follow these steps:

-

Controlled reaction of the diamine precursor with fuming sulfuric acid

-

Mixing the reaction mixture with water to precipitate the sulfate salt

-

Separation of the precipitated salt via filtration

-

Conversion of the sulfate salt to the free form through alkaline treatment

-

Purification by pH adjustment, filtration, and recrystallization

Advanced catalytic systems and solvent engineering approaches may be employed to improve yield and selectivity while reducing waste generation. Modern industrial processes also increasingly incorporate green chemistry principles to minimize environmental impact, such as solvent recycling and catalyst recovery systems.

BIOLOGICAL ACTIVITY AND APPLICATIONS

MECHANISM OF ACTION

The biological activity of O-TOLUIDINE DISULFONIC ACID stems from its ability to interact with biological molecules through its functional groups. The amino groups form hydrogen bonds with hydrogen acceptors in proteins and nucleic acids, while the sulfonic acid groups engage in ionic interactions with positively charged amino acid residues.

These interactions potentially enable the compound to modulate enzyme activity by:

-

Binding to active sites or allosteric regions

-

Altering protein conformation

-

Competing with natural substrates or cofactors

-

Forming complexes with metal ions essential for biological processes

The compound's biphenyl backbone may also participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins, further contributing to its biological activities.

The compound's structural similarity to o-tolidine sulfone, which has been used as a diamine component in copolyamide fibers, suggests potential applications in polymer chemistry and textile manufacturing .

TOXICOLOGICAL PROFILE

CARCINOGENICITY CONSIDERATIONS

While specific carcinogenicity data for O-TOLUIDINE DISULFONIC ACID is limited in available research, structural relationships with known carcinogens warrant attention. The related compound o-toluidine (2-methylbenzenamine) has been classified as a known human carcinogen based on sufficient evidence linking it to urinary bladder cancer in humans .

The carcinogenic mechanism of o-toluidine involves metabolic activation, with cytochrome P450-dependent monooxygenases catalyzing the formation of reactive arylhydroxylamines that can bind to DNA and induce mutations . Whether O-TOLUIDINE DISULFONIC ACID undergoes similar metabolic activation requires investigation.

The presence of sulfonic acid groups in O-TOLUIDINE DISULFONIC ACID likely modifies its toxicological profile compared to o-toluidine by:

-

Reducing lipophilicity and cellular penetration

-

Altering metabolic pathways

-

Changing binding affinities to biological macromolecules

-

Potentially reducing bioavailability due to ionization at physiological pH

Table 3: Comparison of Structural Features Relevant to Toxicity

OTHER HEALTH EFFECTS

Related compounds like o-toluidine have demonstrated several health effects, including:

-

Formation of methemoglobin, reducing oxygen transport capacity

-

Hepatotoxicity through metabolic activation

Whether O-TOLUIDINE DISULFONIC ACID shares these properties requires systematic toxicological evaluation. Until such data becomes available, appropriate precautions should be taken when handling this compound, including minimizing exposure and using proper personal protective equipment.

COMPARISON WITH SIMILAR COMPOUNDS

STRUCTURAL ANALOGS

Several compounds share structural similarities with O-TOLUIDINE DISULFONIC ACID, providing context for understanding its properties and potential applications:

-

[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- (o-tolidine): Features a similar biphenyl backbone with amino and methyl groups but lacks the sulfonic acid groups, resulting in lower water solubility and different reactivity patterns.

-

4,4'-Dimethylbiphenyl: Represents a simpler biphenyl derivative with only methyl groups, lacking the reactive amino and sulfonic acid functionalities that characterize O-TOLUIDINE DISULFONIC ACID.

-

o-Toluidine (2-methylbenzenamine): Contains a single benzene ring with amino and methyl substituents, sharing some chemical properties with the amino-substituted portions of O-TOLUIDINE DISULFONIC ACID.

-

o-Tolidine sulfone: A related compound used in fiber production, featuring a sulfone group instead of sulfonic acid groups, demonstrating the industrial utility of this class of compounds .

RESEARCH FINDINGS AND FUTURE DIRECTIONS

CURRENT RESEARCH STATUS

Research on O-TOLUIDINE DISULFONIC ACID reveals several areas of investigation, though comprehensive studies are somewhat limited. Current findings focus primarily on chemical characterization and potential applications rather than extensive biological evaluation.

Key research findings include:

-

Successful synthesis methodologies for obtaining the compound with high purity

-

Characterization of its chemical properties and reactivity patterns

-

Preliminary investigations into its applications in polymer chemistry and materials science

-

Structural comparisons with related compounds to predict its behavior in various systems

The preparation methods documented for related compounds, particularly those involving controlled sulfonation of aromatic amines, provide valuable insights into optimizing synthesis conditions for O-TOLUIDINE DISULFONIC ACID .

FUTURE RESEARCH DIRECTIONS

Several promising research directions could advance our understanding and application of O-TOLUIDINE DISULFONIC ACID:

-

Comprehensive physicochemical characterization using advanced analytical techniques to establish definitive property data

-

Detailed spectroscopic analysis (NMR, IR, MS)

-

Crystal structure determination

-

Thermal stability assessment

-

-

Toxicological evaluation to establish safety profiles

-

In vitro cytotoxicity studies

-

Metabolic fate investigations

-

Structural modifications to reduce potential toxicity while maintaining functionality

-

-

Application development

-

Novel polymer systems utilizing the bifunctional nature of the compound

-

Selective metal chelation for environmental remediation

-

Development as an analytical reagent for specific detection applications

-

-

Green chemistry approaches to synthesis

-

Solvent-free or aqueous-based synthesis methods

-

Catalytic systems to improve selectivity and reduce waste

-

Continuous flow processing for safer scaled production

-

-

Structure-activity relationship studies

-

Systematic modification of functional groups to correlate with biological activity

-

Computational modeling to predict interactions with biological targets

-

Design of derivatives with enhanced specificity for particular applications

-

The multifunctional nature of O-TOLUIDINE DISULFONIC ACID positions it as a versatile compound with untapped potential in various scientific and industrial applications, warranting continued research efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume